molecular formula C9H10O2 B113098 4-Hydroxy-2,5-dimethylbenzaldehyde CAS No. 85231-15-8

4-Hydroxy-2,5-dimethylbenzaldehyde

Cat. No. B113098
CAS RN: 85231-15-8
M. Wt: 150.17 g/mol
InChI Key: XLIMLVMYIYSMIQ-UHFFFAOYSA-N
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Description

4-Hydroxy-2,5-dimethylbenzaldehyde is an aromatic aldehyde . It is a solid substance with a molecular weight of 150.18 . Its molecular formula is C9H10O2 .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2,5-dimethylbenzaldehyde consists of a benzene ring substituted with two methyl groups, a hydroxyl group, and an aldehyde group . The exact mass is 150.068085 .


Physical And Chemical Properties Analysis

4-Hydroxy-2,5-dimethylbenzaldehyde has a density of 1.1±0.1 g/cm3 . It has a boiling point of 272.7±35.0 °C at 760 mmHg . The flash point is 113.8±18.5 °C .

Scientific Research Applications

  • Phase Transfer Catalyzed Polymerization

    • This compound was used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol .
  • Synthesis of 2,4,6-Trimethylphenol

    • 4-Hydroxy-2,5-dimethylbenzaldehyde was used as a starting reagent during the synthesis of 2,4,6-trimethylphenol .
  • Phase Transfer Catalyzed Polymerization

    • Summary: This compound can be used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol .
    • Method: The method involves using a phase transfer catalyst to facilitate the reaction between the alcohol and the aldehyde. The catalyst allows the reactants to move between the organic and aqueous phases, increasing the rate of reaction .
    • Results: The specific results of this process were not specified in the source .
  • Synthesis of 2,4,6-Trimethylphenol

    • Summary: 4-Hydroxy-2,5-dimethylbenzaldehyde can be used as a starting reagent during the synthesis of 2,4,6-trimethylphenol .
    • Method: The synthesis likely involves a series of reactions including reduction of the aldehyde group to a hydroxyl group, followed by methylation of the aromatic ring .
    • Results: The specific outcomes of this synthesis were not detailed in the source .
  • Benzylic Oxidations and Reductions

    • Summary: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This observation is supported by the susceptibility of alkyl side-chains to oxidative degradation .
    • Method: Such oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .
    • Results: The specific outcomes of this oxidation process were not detailed in the source .

Safety And Hazards

4-Hydroxy-2,5-dimethylbenzaldehyde is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

4-hydroxy-2,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIMLVMYIYSMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510884
Record name 4-Hydroxy-2,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,5-dimethylbenzaldehyde

CAS RN

85231-15-8
Record name 4-Hydroxy-2,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2,5-dimethyl-benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

First step: To a stirring solution of 2,5-dimethyl-4-methoxybenzaldehyde (0.82 g, 5.0 mmol) at −20° C. in CH2Cl2 (10 mL) was added BBr3 (10 mL, 1M in CH2Cl2). The reaction mixture was stirred at room temperature for 16 hrs. It was added ice and diluted with CH2Cl2. The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel, eluting with ethyl acetate/hexanes (1:1) to afford 2,5-dimethyl-4-hydroxy-benzaldehyde as a yellow solid (0.43 g, 57%): 1H NMR (300 MHz, DMSO-d6): δ 10.41 (s, 1 H), 9.99 (s, 1 H), 7.56 (s, 1 H), 6.69 (s, 1 H), 2.51 (s, 3 H), 2.14 (s, 3 H); TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=20% ethyl acetate in hexanes; Rf=0.48.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Dinges, CM Harris, GA Wallace, MA Argiriadi… - Bioorganic & medicinal …, 2016 - Elsevier
Inhibition of sphingosine-1-phosphate lyase has recently been proposed as a potential treatment option for inflammatory disorders such as multiple sclerosis, rheumatoid arthritis, and …
Number of citations: 18 www.sciencedirect.com
SB Lin, WW Wang, JP Meng, XW Li, J Wu, XL Sun - Tetrahedron Letters, 2019 - Elsevier
A transition metal-free and regioselective total synthesis of 6-methylellipticine, a potent anticancer agent, was developed. This synthetic approach mainly involved two key reactions: a …
Number of citations: 4 www.sciencedirect.com
F Balkau, BC Elmes, JW Loder - Australian Journal of Chemistry, 1969 - CSIRO Publishing
Following the demonstration of tumour inhibitory'properties in the elliptioine alkaloids we required a general synthesis adaptable to large-scale production. A number of new syntheses …
Number of citations: 8 www.publish.csiro.au
Y Taoda, T Akiyama, K Tomita… - Bioorganic & Medicinal …, 2022 - Elsevier
We have been conducting exploratory research to develop human immunodeficiency virus type-1 (HIV-1) integrase-LEDGF/p75 allosteric inhibitors (INLAIs). Here, we report on a newly …
Number of citations: 1 www.sciencedirect.com
S Sugiyama, T Iwaki, Y Tamura, K Tomita… - Bioorganic & Medicinal …, 2020 - Elsevier
We report herein the discovery of novel integrase-LEDGF/p75 allosteric inhibitors (INLAIs) based on a benzene scaffold 3. This scaffold can extend substituents from the C1 position …
Number of citations: 7 www.sciencedirect.com
V Rautenstrauch, P Mégard, B Gamper… - Helvetica chimica …, 1989 - Wiley Online Library
The [Co 2 (CO) 8 ]‐catalyzed reaction between propyne and CO in acetone at 110 and 170 bar was re‐investigated. There are five major products: (E)‐3,4′‐dimethyl‐2,2′‐…
Number of citations: 16 onlinelibrary.wiley.com
H NH, H OH - thieme-connect.com
Aromatic aldehydes belong to one of the most important classes of compounds and are used as starting materials for a great number of chemical processes. Although the need for …
Number of citations: 0 www.thieme-connect.com
C Zhang, H Yue, P Sun, L Hua, S Liang, Y Ou… - European Journal of …, 2021 - Elsevier
NLRP3 inflammasome activation plays a critical role in inflammation and its related disorders. Herein we report a hit-to-lead effort resulting in the discovery of a novel and potent class of …
Number of citations: 17 www.sciencedirect.com
S Zhang - 2023 - deepblue.lib.umich.edu
Major depressive disorder is one of the three leading causes that reduce quality of life. Due to the comorbidity of major depressive disorder with anxiety and chronic pain, existing …
Number of citations: 0 deepblue.lib.umich.edu
T Konakahara, YB Kiran, Y Okuno, R Ikeda, N Sakai - Tetrahedron Letters, 2010 - Elsevier
A simple and efficient total synthesis of ellipticine was developed via the Suzuki–Miyaura coupling of sterically sensitive 2-hydroxybenzeneboronic acid with a multifunctional aryl halide …
Number of citations: 49 www.sciencedirect.com

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